molecular formula C14H19ClN2 B586836 5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride CAS No. 149669-44-3

5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride

Cat. No. B586836
CAS RN: 149669-44-3
M. Wt: 250.77
InChI Key: KEUNWPWLUAEIPN-UHFFFAOYSA-N
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Description

5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Me-MPH, and it belongs to the family of phenethylamines. The compound is a stimulant that has similar properties to methylphenidate and is used in scientific research to study the effects of stimulants on the central nervous system.

Scientific Research Applications

Synthesis and Structural Analysis

5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride derivatives have been a focus in the field of organic chemistry, particularly in the synthesis of chiral compounds. Król et al. (2022) described the synthesis of new chiral 3-(piperidin-3-yl)-1H-indole derivatives from corresponding diastereomers. This intricate synthesis involved N-alkylation of derivatives of racemic 3-(piperidin-3-yl)-1H-indoles, followed by systematic studies including single crystal X-ray crystallography to determine the molecular structures and absolute configurations of the enantiomers. The study highlighted the significance of these compounds in stereochemical analysis and chiral synthesis, marking a notable contribution to stereochemistry and medicinal chemistry (Król et al., 2022).

Antimalarial Potential

The compound has been identified as a promising scaffold for the development of novel antimalarial chemotypes. Santos et al. (2015) synthesized a series of 3-piperidin-4-yl-1H-indoles with diverse building blocks, aiming to discover new antimalarial compounds. Their research discovered a compound with lead-like properties, showing activity against drug-resistant and sensitive strains of Plasmodium falciparum, the parasite responsible for malaria. This underlines the potential of 5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride derivatives in the field of antimalarial drug development (Santos et al., 2015).

Corrosion Inhibition

Research by Verma et al. (2016) explored the application of 3-amino alkylated indoles, closely related to 5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride, as corrosion inhibitors for mild steel in acidic solutions. The study highlighted the significance of the ring size of amino groups in the indoles, impacting their corrosion inhibition efficiency. Their findings contribute to the understanding of corrosion mechanisms and the development of more effective corrosion inhibitors, pertinent in industrial applications (Verma et al., 2016).

properties

IUPAC Name

5-methyl-3-piperidin-4-yl-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.ClH/c1-10-2-3-14-12(8-10)13(9-16-14)11-4-6-15-7-5-11;/h2-3,8-9,11,15-16H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUNWPWLUAEIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655193
Record name 5-Methyl-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride

CAS RN

149669-44-3
Record name 5-Methyl-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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